1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
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Overview
Description
- The final step involves the attachment of the butanone group to the piperazine ring.
- This can be achieved through acylation reactions using butanoyl chloride or similar reagents in the presence of a base like pyridine.
Industrial Production Methods:
- Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity.
- Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the butanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
- Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction:
- Reduction reactions can target the triazolopyrimidine core or the piperazine ring, potentially leading to the formation of reduced analogs.
- Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
-
Substitution:
- The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
- Reagents like sodium methoxide (NaOCH₃) or halogenating agents can be used to introduce various substituents.
Common Reagents and Conditions:
- Solvents: DMF, ethanol, methanol, dichloromethane (DCM)
- Catalysts: Triethylamine, pyridine
- Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products:
- Oxidized derivatives (e.g., carboxylic acids)
- Reduced analogs (e.g., alcohols)
- Substituted derivatives (e.g., methoxy or halogenated compounds)
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology:
- It has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine:
- The compound is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
- Studies have shown that derivatives of triazolopyrimidines exhibit significant activity against various cancer cell lines .
Industry:
- It can be used in the development of new materials with specific chemical properties, such as catalysts or ligands in coordination chemistry.
Molecular Targets and Pathways:
- The compound exerts its effects primarily through interaction with specific enzymes or receptors.
- It may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating biological processes.
- The triazolopyrimidine core is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one typically involves multiple steps:
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Formation of the Triazolopyrimidine Core:
- The triazolopyrimidine core can be synthesized by cyclization reactions involving appropriate precursors such as 4-chlorophenylhydrazine and suitable pyrimidine derivatives.
- Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine under reflux conditions.
-
Attachment of the Piperazine Moiety:
- The piperazine ring is introduced through nucleophilic substitution reactions.
- Common reagents include piperazine and alkyl halides, with the reaction typically carried out in solvents like ethanol or methanol.
Comparison with Similar Compounds
- 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one can be compared with other triazolopyrimidine derivatives, such as:
- 1-(4-(3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
- 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
Uniqueness:
Properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7O/c1-2-3-15(27)24-8-10-25(11-9-24)17-16-18(21-12-20-17)26(23-22-16)14-6-4-13(19)5-7-14/h4-7,12H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMHIDOEADFCRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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